Lipophilicity: Methoxy vs. Chloro Analog
The methoxy group at the 4-position significantly reduces lipophilicity compared to the chloro analog. 2-Bromo-4-methoxypyridin-3-amine exhibits an XLogP3-AA value of 1.2, versus 1.8 for 2-bromo-4-chloropyridin-3-amine [1][2]. This 0.6-log unit difference corresponds to a ~4-fold reduction in octanol-water partition coefficient, which is expected to enhance aqueous solubility and reduce non-specific protein binding in biological assays [1].
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 2-Bromo-4-chloropyridin-3-amine: 1.8 |
| Quantified Difference | ΔLogP = -0.6 units (33% reduction) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.04.14 release |
Why This Matters
Lower LogP is a critical selection criterion for users developing compounds requiring improved aqueous solubility or reduced off-target binding, differentiating the methoxy variant from the more lipophilic chloro analog.
- [1] PubChem. 2-Bromo-4-methoxypyridin-3-amine. CID 13873118. 2026. View Source
- [2] PubChem. 2-Bromo-4-chloropyridin-3-amine. CID 22476286. 2026. View Source
